2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine CAS number 120003-76-1
2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine CAS number 120003-76-1
An In-depth Technical Guide to 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine (CAS: 120003-76-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine, a significant pyridine derivative in pharmaceutical research. Eschewing a rigid template, this guide is structured to logically present the compound's profile, from its fundamental physicochemical properties to its critical role as a manufacturing intermediate and metabolite, primarily in the context of proton pump inhibitors.
Core Compound Identification and Physicochemical Profile
2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine, identified by CAS Number 120003-76-1 , is a substituted pyridine that serves as a valuable fine chemical intermediate.[1][2] Its structure features a pyridine core functionalized with two hydroxymethyl groups, a methoxy group, and a methyl group, making it a key building block and a reference standard in specific pharmaceutical applications. The primary significance of this molecule lies in its identity as an intermediate in the synthesis of metabolites of Omeprazole, a widely used proton pump inhibitor.[1][3]
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 120003-76-1 | [1][2] |
| Molecular Formula | C₉H₁₃NO₃ | [1][2] |
| Molecular Weight | 183.21 g/mol | [1] |
| IUPAC Name | (4-Methoxy-3-methylpyridine-2,5-diyl)dimethanol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Storage Conditions | 2-8°C, Refrigerator | [1] |
| Shipping Conditions | Ambient | [1] |
Strategic Importance in Drug Development & Metabolism
The principal application of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine is as a reference material and intermediate related to the metabolism of Omeprazole.[1][3] Omeprazole is a cornerstone of therapies for acid-related gastrointestinal disorders, functioning by irreversibly inhibiting the gastric H+/K+-ATPase (the proton pump).[4]
The study of drug metabolites is a mandatory aspect of drug development and post-market surveillance for several reasons:
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Pharmacological Activity: Metabolites can be active, inactive, or possess a different pharmacological profile than the parent drug.
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Toxicology: Metabolites can sometimes be responsible for adverse drug reactions or toxicity.
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Regulatory Compliance: Regulatory agencies require a thorough understanding of a drug's metabolic fate.
This compound's availability allows researchers to synthesize and identify Omeprazole metabolites, facilitating pharmacokinetic and toxicological studies.
Caption: Relationship of the target compound to its parent drug and biological target.
Plausible Synthetic Pathways and Mechanistic Rationale
The N-oxide pathway is a common and effective strategy for functionalizing the pyridine ring. The N-oxide group activates the positions ortho (2,6) and para (4) to the nitrogen, making them susceptible to nucleophilic attack and rearrangement reactions that would otherwise be difficult on the electron-deficient pyridine ring.
Proposed Experimental Protocol: A Hypothetical Synthesis
This protocol is illustrative, based on analogous reactions. Researchers must optimize conditions.
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Step 1: N-Oxidation of the Pyridine Precursor.
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Rationale: To activate the pyridine ring for subsequent functionalization.
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Procedure: Dissolve a suitable 4-methoxy-3-methylpyridine precursor in a solvent like acetic acid. Add hydrogen peroxide (30%) dropwise while maintaining the temperature below 70°C. After the addition, heat the mixture for several hours until the starting material is consumed (monitored by TLC). Cool the reaction and carefully neutralize to precipitate the N-oxide product.
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Step 2: Introduction of Hydroxymethyl Groups via Acetoxymethylation.
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Rationale: A common method to introduce hydroxymethyl groups onto an activated pyridine N-oxide ring is through reaction with acetic anhydride. This proceeds via a rearrangement to form acetoxymethyl intermediates.
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Procedure: Reflux the pyridine N-oxide from Step 1 in acetic anhydride. The reaction typically proceeds for several hours. After completion, the excess acetic anhydride is removed under reduced pressure. This will likely yield a mixture of acetoxylated isomers.
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Step 3: Hydrolysis to the Diol.
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Rationale: To convert the acetoxymethyl groups into the desired hydroxymethyl groups.
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Procedure: The crude product from Step 2 is dissolved in an alcohol/water mixture (e.g., methanol/water). An acid catalyst (like HCl) is added, and the mixture is heated to reflux. The hydrolysis is monitored by TLC. Upon completion, the solution is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The solvent is then evaporated to yield the crude 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine.
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Step 4: Purification.
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Rationale: To isolate the target compound in high purity.
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Procedure: The crude product is purified using column chromatography on silica gel, eluting with a solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
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Caption: Proposed N-oxide pathway for the synthesis of the title compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine, whether it is synthesized in-house or used as a reference standard.
Key Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This is the primary tool for structural elucidation. Expected signals would include:
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Two distinct singlets or AB quartets for the two CH₂OH groups.
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A singlet for the aromatic proton on the pyridine ring.
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A singlet for the OCH₃ methoxy protons.
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A singlet for the CH₃ methyl protons.
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A broad singlet for the two OH protons, which is exchangeable with D₂O.
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¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including signals for the pyridine ring carbons, the two CH₂OH carbons, and the methoxy and methyl carbons.
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Mass Spectrometry (MS):
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Purpose: To confirm the molecular weight.
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Expected Result: An electrospray ionization (ESI) mass spectrum in positive mode should show a prominent ion peak at m/z 184.2, corresponding to the [M+H]⁺ adduct.
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Infrared (IR) Spectroscopy:
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Purpose: To identify key functional groups.
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Expected Bands:
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A broad absorption band in the range of 3200-3500 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups.
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C-H stretching bands around 2850-3000 cm⁻¹.
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C=C and C=N stretching bands for the pyridine ring in the 1400-1600 cm⁻¹ region.
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A strong C-O stretching band for the methoxy ether and alcohol groups around 1050-1250 cm⁻¹.
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High-Performance Liquid Chromatography (HPLC):
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Purpose: The gold standard for determining purity. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.
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Typical Method: A reversed-phase C18 column is commonly used with a mobile phase gradient of water (often containing a small amount of acid like formic or acetic acid) and a polar organic solvent like acetonitrile or methanol. Detection is typically performed with a UV detector at a wavelength where the pyridine ring absorbs, such as 270-280 nm.
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References
- A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company.
- CAS No : 120003-76-1 | Product Name : 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine.
- 272461 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine CAS: 120003-76-1. Biosynth.
- 3D-EUA03571 - bishydroxymethyl-25-dihydrofuran-25-dione. CymitQuimica.
- US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
- The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6.
- Synthesis and Biological Activity of Pyridoxine Analogs. Journal of Medicinal Chemistry.
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
- The role of the methoxy group in approved drugs. PubMed.
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- 3. Ningún resultado para la búsqueda "3D-EUA03571" [cymitquimica.com]
- 4. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
- 5. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
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